molecular formula C13H13N5O B11857972 5-Amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

5-Amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11857972
M. Wt: 255.28 g/mol
InChI Key: HXLXVGLIOSAQEC-UHFFFAOYSA-N
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Description

5-Amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a potent and selective inhibitor of Salt-Inducible Kinase 3 (SIK3), a key regulator of the Hippo signaling pathway. Research has demonstrated that this compound effectively blocks the phosphorylation of SIK3 substrates, leading to the dephosphorylation and nuclear localization of the transcriptional coactivators YAP and TAZ. This mechanism is critical in oncogenic studies, as the dysregulation of YAP/TAZ is a hallmark of various cancers, including breast cancer and mesothelioma, where it promotes cell proliferation, stemness, and resistance to chemotherapy. By inhibiting SIK3, this compound provides a valuable chemical tool for probing the intricate dynamics of the Hippo pathway and its crosstalk with other signaling networks. Its application extends to research focused on overcoming treatment resistance, as recent studies have shown that SIK3 inhibition can re-sensitize resistant cancer cells to standard therapies like MEK inhibitors . Furthermore, the role of SIK3 in lipid and glucose metabolism opens avenues for metabolic disease research. This pyrazolopyrimidinone scaffold offers researchers a specific means to investigate the pathophysiological roles of SIK3 and explore novel therapeutic strategies targeting this kinase.

Properties

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

5-amino-1-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C13H13N5O/c1-2-9-3-5-10(6-4-9)18-12-11(7-16-18)13(19)17(14)8-15-12/h3-8H,2,14H2,1H3

InChI Key

HXLXVGLIOSAQEC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The conventional synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives typically begins with ortho-amino pyrazole esters, which undergo cyclization with aliphatic or aromatic nitriles in the presence of HCl gas. For the target compound, 1-(4-ethylphenyl)pyrazole-3-carboxylate serves as the foundational scaffold. The ortho-amino group at position 4 of the pyrazole ring facilitates nucleophilic attack on the nitrile carbon, followed by cyclodehydration to form the pyrimidinone ring.

Optimized Procedure and Conditions

In a representative protocol, 1-(4-ethylphenyl)pyrazole-3-carboxylate (10 mM) is refluxed with acetonitrile (15 mM) in dioxane under dry HCl gas for 6 hours. The reaction mixture is quenched on ice, basified with 5% NaOH, and recrystallized from ethanol to yield the crude product. Further purification via column chromatography (silica gel, ethyl acetate/hexane) affords 5-amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in 68–75% yield. Characterization by IR spectroscopy confirms the presence of C=O (1697 cm⁻¹) and C=N (1600 cm⁻¹) stretches, while elemental analysis aligns with the theoretical composition (C: 62.3%, H: 5.2%, N: 24.1%).

Microwave-Assisted One-Pot Synthesis

Ketonitrile Hydrazination and Cyclization

Microwave irradiation significantly enhances reaction efficiency, as demonstrated in the one-pot synthesis of pyrazolo[1,5-a]pyrimidinones. Adapted for the target compound, 4-ethylphenylacetonitrile reacts with hydrazine hydrate (1.3 equiv) in methanol under microwave conditions (150°C, 100 W, 5 min) to form 5-amino-1-(4-ethylphenyl)pyrazole. Subsequent addition of ethyl acetoacetate (1.0 equiv) and acetic acid (0.6 equiv) under continued microwave irradiation (150°C, 2 h) induces cyclization, yielding the title compound in 52–58% isolated yield.

Advantages Over Conventional Heating

Comparative studies show microwave methods reduce reaction times from 18 hours to 2 hours while improving yields by 20–30%. The enhanced thermal efficiency minimizes side products, as evidenced by HPLC purity >95%. X-ray crystallography of analogous compounds confirms the planar pyrimidinone core and substituent orientation.

Halogenation-Amination Sequential Approach

Bromination at Position 5

A patent detailing pyrrolopyrimidinone synthesis provides a template for introducing amino groups via halogen intermediates. Initial bromination of 1-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4(5H)-one using PBr₃ in DMF at 80°C for 4 hours affords 5-bromo-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in 85% yield.

Nucleophilic Amination

The brominated intermediate undergoes amination with aqueous ammonia (28%) and K₂CO₃ in ethanol at 100°C for 12 hours, replacing bromine with an amino group. This two-step process achieves an overall yield of 72%, with ¹H NMR confirming the absence of bromine (δ 7.8–8.2 ppm for aromatic protons) and the presence of NH₂ (δ 5.1 ppm).

Comparative Analysis of Synthetic Methods

Method Conditions Time Yield Purity
Conventional CyclizationHCl/dioxane, 100°C6 h68–75%90%
Microwave One-Pot150°C, 100 W, MeOH/AcOH2 h52–58%95%
Halogenation-AminationPBr₃/DMF, then NH₃/EtOH16 h72%88%

Chemical Reactions Analysis

Key Reaction Mechanisms

The 5-amino group in pyrazoles acts as a nucleophile, enabling cyclization with electrophilic carbonyl compounds.

Condensation with Aldehydes/Ketones

  • Mechanism :

    • Step 1 : The amino group attacks the carbonyl carbon, forming an imine intermediate.

    • Step 2 : Intramolecular cyclization occurs, driven by the loss of water or other leaving groups .

Reaction with Formamide/Formic Acid

  • Mechanism :

    • Step 1 : The amino group reacts with formamide to form an amidine intermediate.

    • Step 2 : Acidic conditions (e.g., acetic anhydride) facilitate cyclization, yielding the pyrazolo[3,4-d]pyrimidine core .

Reactivity and Functional Group Transformations

The compound undergoes thiol-based reactions due to its mercapto (-SH) group, enabling:

  • Alkylation : Reaction with alkyl halides or alkenes to form disulfides or thioethers.

  • Oxidation : Conversion to sulfonic acid derivatives under strong oxidizing agents.

  • Metal Coordination : Interaction with transition metals via the thiol group, useful in catalytic applications.

Reaction Conditions and Product Comparison

Reaction Type Reagents Conditions Product Yield
Cyclization with formamideFormamide, acetic anhydrideReflux in dioxanePyrazolo[3,4-d]pyrimidin-4(5H)-one 53%
Multicomponent reactionCyclopentanone, aromatic aldehydesH₂O-InCl₃, Δ (100°C)Linear pyrazolopyridines -
Microwave-assisted synthesisNitriles (aliphatic/aromatic)Microwave irradiationPyrazolo[3,4-d]pyrimidin-4(5H)-one 85%

Structural and Functional Implications

  • Biological Activity : The mercapto group enhances interactions with biomolecules (e.g., CDKs), contributing to anticancer and antimicrobial properties .

  • Physical Properties : Moderate melting points (e.g., 265–267°C for derivatives) and solubility in polar aprotic solvents (e.g., DMF).

Scientific Research Applications

5-Amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The amino group and the pyrazolopyrimidine core play crucial roles in its binding to biological targets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes or receptors relevant to its biological activities.

Comparison with Similar Compounds

Key Observations :

  • The 5-amino group in the target compound and its analogs (e.g., ) is critical for hydrogen bonding, enhancing interactions with biological targets like enzymes or nucleic acids.
  • Aryl substituents at the 1-position (e.g., 4-ethylphenyl vs. phenyl, 4-methoxybenzyl ) influence lipophilicity and steric bulk, affecting membrane permeability and target binding. For example, 4-ethylphenyl may offer improved metabolic stability compared to halogenated analogs (e.g., 4-fluorophenyl ).
  • Antifungal activity is highly substituent-dependent: Methyl groups at the 6-position (e.g., compound 6c ) outperform benzyl or phenyl analogs, suggesting steric and electronic optimization is crucial.

Physicochemical Properties

Compound Name Molecular Weight Density (g/cm³) pKa Notable Features
1-(2,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 296.1 1.70 (predicted) -2.76 (predicted) High lipophilicity due to Cl substituents
1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 256.27 N/A N/A Enhanced solubility from methoxy group
5-Amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 268.3 (calculated) ~1.5 (estimated) ~3–4 (amino group) Moderate solubility, balanced lipophilicity N/A

Key Observations :

  • The 4-ethylphenyl group likely reduces polarity compared to methoxybenzyl derivatives but increases it relative to chlorinated analogs .

Biological Activity

5-Amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action, along with relevant data tables and research findings.

Synthesis of 5-Amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors such as 4-ethylphenyl derivatives and hydrazines. Various methods, including conventional heating and microwave-assisted synthesis, have been employed to improve yields and reduce reaction times. The general synthetic route can be summarized as follows:

  • Preparation of the Pyrazole Core : The reaction of 4-ethylphenyl hydrazine with carbonyl compounds under acidic or basic conditions.
  • Cyclization : The formation of the pyrazolo[3,4-d]pyrimidine structure through cyclization with appropriate nitriles.
  • Purification : The crude product is purified using recrystallization techniques.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibit notable antimicrobial properties. A study evaluated several synthesized compounds against a range of bacterial and fungal strains using the agar well diffusion method. The results indicated that certain derivatives showed significant inhibition zones compared to standard antibiotics.

CompoundTarget OrganismZone of Inhibition (mm)
2eE. coli20
2fS. aureus25
2gC. albicans22

These findings suggest that modifications to the pyrazolo core can enhance antimicrobial efficacy, making these compounds promising candidates for further development.

Antitumor Activity

Another aspect of biological activity includes antitumor effects. A recent study focused on the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. The synthesized pyrazolo derivatives were tested for their ability to inhibit DHFR activity.

CompoundIC50 (µM)Mechanism of Action
Compound A0.5Competitive inhibition
Compound B0.8Non-competitive inhibition

The results indicated that these compounds could serve as effective DHFR inhibitors, which is crucial for developing new anticancer therapies.

The biological activity of 5-Amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound binds to the active sites of enzymes such as DHFR and p38 MAP kinase, disrupting their function and leading to decreased cell proliferation.
  • Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazolo[3,4-d]pyrimidin derivatives:

  • Case Study A : A clinical trial evaluated a derivative's efficacy against drug-resistant bacterial strains, showing a significant reduction in infection rates.
  • Case Study B : In vitro studies demonstrated that another derivative effectively inhibited tumor growth in various cancer cell lines.

Q & A

Q. Table 1. Synthesis Optimization

MethodCatalyst/SolventYield (%)Time (h)Purity (%)Reference
Preyssler nanocatalystsCs12H2[NaP5W30O110]90–952–4>98
Formamide cyclizationHCONH2801095
Aqueous synthesisH2O70697

Q. Table 2. Antifungal SAR

Derivative (R Group)EC50 (mg/L)Target Enzyme (ΔG, kcal/mol)
6c (CF3)10CYP51 (-9.2)
4d (NO2)50CYP51 (-7.8)

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